![molecular formula C13H16Cl2N2O3S B2403606 2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride CAS No. 728864-75-3](/img/structure/B2403606.png)

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

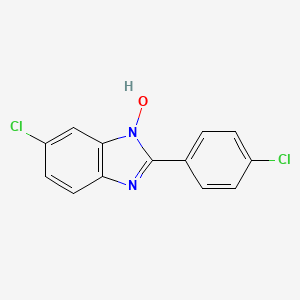

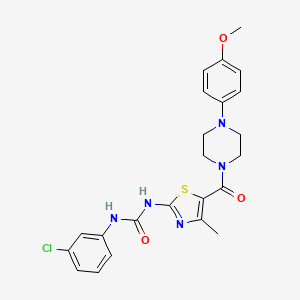

2-Chloro-4-[(3-methyl-piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a chemical compound with the molecular formula C13H16Cl2N2O3S and a molecular weight of 351.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H16Cl2N2O3S . It consists of a benzene ring substituted with a sulfonyl chloride group and an amino group that is further substituted with a 3-methylpiperidine-1-carbonyl group .Physical And Chemical Properties Analysis

This compound is a solid with a predicted melting point of 205.72°C and a predicted boiling point of 522.5°C at 760 mmHg . It has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.60 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

- A study by Rublova et al. (2017) focuses on the synthesis of sterically hindered isomers related to benzenesulfonyl chloride and analyzes their molecular-electronic structure and kinetic properties. This research highlights the significance of these compounds in understanding molecular frameworks and their interactions in a chemical context (Rublova et al., 2017).

Amino Acid Derivatives

- Riabchenko et al. (2020) investigated the creation of new amino acid derivatives of a similar compound, demonstrating its potential in the development of novel chemical structures and possibly expanding the applications in biochemistry and pharmaceutical research (Riabchenko et al., 2020).

Synthesis of Heterocycles

- Boshagen and Geiger (1973) explored the reactivity of similar sulfonyl chlorides with methyl ketones, leading to the synthesis of various heterocycles. This work contributes to the broader understanding of chemical reactions involving sulfonyl chlorides in the context of heterocyclic chemistry (Boshagen & Geiger, 1973).

Non-Catalytic Cyclization

- Cherepakha et al. (2011) described a non-catalytic approach to cyclize certain benzenesulfonyl chlorides, which can be crucial in understanding their behavior in non-catalytic conditions and potentially in the development of simpler synthetic methods (Cherepakha et al., 2011).

Friedel-Crafts Sulfonylation

- A study by Nara et al. (2001) utilized benzenesulfonyl chlorides in a Friedel-Crafts sulfonylation reaction, highlighting the role of these compounds in facilitating specific types of chemical reactions (Nara et al., 2001).

Synthesis of Chiral Compounds

- Al–Douh (2012) reported the synthesis of a novel chiral compound involving benzenesulfonyl chloride, indicating its potential use in asymmetric synthesis and chiral chemistry (Al–Douh, 2012).

Chlorination and Acylation Reactions

- Research by King et al. (1971) and Friary (1978) explored chlorination and acylation reactions involving similar sulfonhydrazones and sulfonamides. These studies contribute to the understanding of the reactivity and potential applications of such compounds in various chemical transformations (King et al., 1971), (Friary, 1978).

Novel Synthesis Methods

- Du et al. (2005) and Anwar et al. (2000) presented novel synthesis methods involving benzenesulfonyl chlorides, contributing to the development of new synthetic strategies and expanding the utility of these compounds in organic synthesis (Du et al., 2005), (Anwar et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O3S/c1-9-3-2-6-17(8-9)13(18)16-10-4-5-12(11(14)7-10)21(15,19)20/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBFXTIRDMNUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[(3-methyl-piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline](/img/structure/B2403535.png)

![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)

![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)

![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2403540.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2403546.png)